REACTION_CXSMILES
|
[Li+].[CH3:2][Si:3]([N-:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[CH3:4]>C1COCC1>[CH3:2][Si:3]([NH:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[CH3:4] |f:0.1|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum and hexane (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitated lithium salts were filtered off through a Celite pad
|
Type
|
WASH
|
Details
|
rinsed with additional hexane
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.4 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |